

Why did the Izuforant phase 2 trial fail to meet its endpoint?

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Izuforant Phase 2 Trials: A Technical Troubleshooting Guide

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and answers to frequently asked questions regarding the **Izuforant** phase 2 clinical trials.

Frequently Asked Questions (FAQs) Q1: Why was the development of Izuforant for atopic dermatitis discontinued?

The development of **Izuforant** for the treatment of moderate to severe atopic dermatitis (AD) was terminated because the Phase 2a/b clinical trial (NCT05117060) failed to meet its primary endpoint.[1][2] The trial did not demonstrate a statistically significant difference in the mean change from baseline in the Eczema Area and Severity Index (EASI) total score at the end of treatment between the groups receiving **Izuforant** and the placebo group.[1][2][3] Following these results, LEO Pharma, the company developing the drug in partnership with JW Pharmaceutical, decided to end the program for this indication.

Q2: What was the primary endpoint for the Izuforant atopic dermatitis trial?



The primary endpoint was the mean change from baseline in the Eczema Area and Severity Index (EASI) total score after 16 weeks of treatment. The EASI score is a validated tool used to measure the extent and severity of atopic dermatitis, with scores ranging from 0 to 72.

Q3: Were the detailed quantitative results of the atopic dermatitis trial made public?

No, detailed quantitative data from the Phase 2a/b trial in atopic dermatitis, such as the specific mean changes in EASI scores for the **Izuforant** and placebo groups and the corresponding p-values, have not been publicly released in the available press releases or clinical trial notifications. The announcements from LEO Pharma and JW Pharmaceutical have qualitatively stated the failure to achieve a statistically significant difference.

Q4: Did the Izuforant Phase 2 trial for cholinergic urticaria meet its endpoint?

The Phase 2a trial of **Izuforant** for cholinergic urticaria (CholU) (NCT04853992) also did not meet its primary endpoint. The primary efficacy measure was the change from baseline in the post-provocation Urticaria Activity Score (UAS), and **Izuforant** did not show a statistically significant improvement compared to placebo.

Q5: Were there any positive signals in the cholinergic urticaria trial?

Yes. While the primary endpoint was not met, a prespecified exploratory endpoint, the Patient's Global Assessment of Severity (PGA-S), showed a statistically significant improvement for **Izuforant** compared to placebo (p=0.02). However, most other exploratory endpoints did not show significant improvements. The treatment was well-tolerated with no new safety concerns identified.

Quantitative Data Summary Izuforant Phase 2a Trial in Cholinergic Urticaria (NCT04853992)



Parameter	Izuforant	Placebo	Statistical Significance
Primary Endpoint			
Change from Baseline in Post-Provocation Urticaria Activity Score	Not Met	Not Met	Not Statistically Significant
Exploratory Endpoints			
Patient's Global Assessment of Severity (PGA-S)	Statistically Significant Improvement	-	p = 0.02
Other Quality of Life and Skin Prick Test Endpoints	Non-significant improvements	-	Not Statistically Significant
Safety			
Most Frequent Adverse Events (>1 patient)	Nausea (3 patients), Upper abdominal pain (2 patients)	Nausea (1 patient), Upper abdominal pain (1 patient)	-
Serious Adverse Events	None reported	None reported	-

Note: Specific numerical data for the primary endpoint were not detailed in the provided search results.

Experimental Protocols Phase 2a/b Trial in Atopic Dermatitis (NCT05117060)

- Study Design: A randomized, triple-blind, placebo-controlled, parallel-group, international trial.
- Patient Population: Adults with moderate to severe atopic dermatitis.
- Treatment Duration: Up to 16 weeks.



- Intervention: Orally administered **Izuforant** tablets compared with placebo tablets.
- Primary Endpoint: Mean change from baseline in EASI total score at the end of treatment.

Phase 2a Trial in Cholinergic Urticaria (NCT04853992)

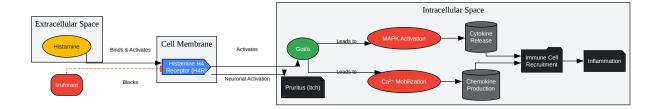
- Study Design: A randomized, double-blind, placebo-controlled, multicenter, crossover trial.
- Patient Population: 19 adult patients with cholinergic urticaria who had an inadequate response to at least one standard dose of H1 antihistamines.
- Treatment: Izuforant 100 mg twice daily or placebo.
- Primary Endpoint: Change from baseline in the post-provocation Urticaria Activity Score.
- Exploratory Endpoints: Included CholU activity score over 7 days, urticaria control test,
 Physician Global Assessment, Patient Global Assessment of Severity (PGA-S), provocation tests,
 Dermatology Life Quality Index, and CholU quality of life.

Mechanism of Action and Signaling Pathway

Izuforant is a selective antagonist of the histamine H4 receptor (H4R). The H4R is primarily expressed on immune cells, such as mast cells, eosinophils, basophils, and T cells, as well as on sensory neurons and keratinocytes. Its activation by histamine is implicated in the inflammatory and pruritic (itch) pathways of allergic skin diseases like atopic dermatitis and urticaria.

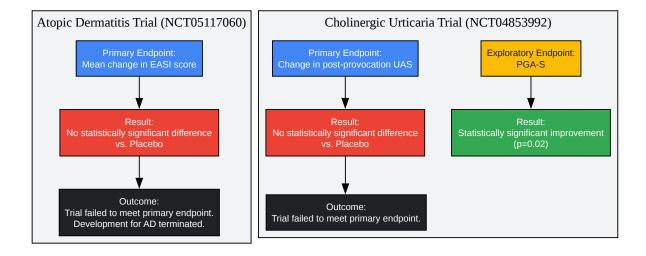
By blocking the H4R, **Izuforant** was expected to exert both anti-inflammatory and anti-pruritic effects.





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Caption: Histamine H4 Receptor (H4R) Signaling Pathway and **Izuforant**'s Mechanism of Action.



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